(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
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Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Synthesis
Studies have shown interest in related chemical structures for their crystallographic characteristics and synthetic applications. For instance, the crystal structure of related compounds has been analyzed to understand their molecular configurations, intermolecular interactions, and potential for forming stable crystal networks, which are crucial for pharmaceutical formulations and materials science (Revathi et al., 2015). Additionally, synthetic pathways have been explored for creating novel compounds with similar structures, indicating the chemical versatility and potential for generating new molecular entities with desired properties (Mallesha & Mohana, 2014).
Antimicrobial Activity
Compounds bearing the piperidinyl and phenylmethanone moieties have been investigated for their antimicrobial properties. The synthesis of novel derivatives and their evaluation against bacterial and fungal strains have highlighted their potential as antimicrobial agents, suggesting that similarly structured compounds could serve as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).
Pharmaceutical Research and Drug Development
The structural motifs present in "(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone" are common in molecules with pharmacological interest. Research into related structures has led to the discovery of compounds with potent biological activities, including selective estrogen receptor modulators and TRPV4 antagonists, highlighting the potential for developing novel therapeutics targeting various diseases (Palkowitz et al., 1997; Tsuno et al., 2017).
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKNGWUUGDYVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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